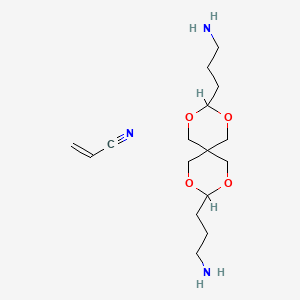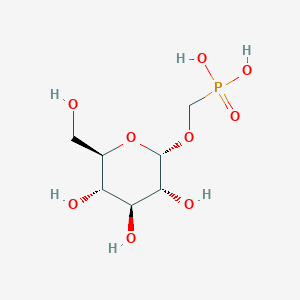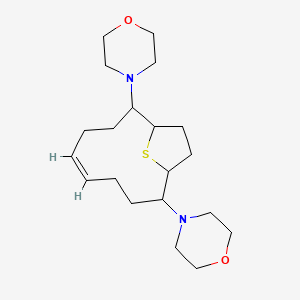
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dimorpholino-13-thiabicyclo(821)tridec-5-ene is a complex organic compound characterized by its unique bicyclic structure It contains morpholine rings and a sulfur atom, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the morpholine rings or other functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene exerts its effects involves interactions with molecular targets and pathways. The morpholine rings and sulfur atom play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the specific pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide
- This compound dihydrochloride
Uniqueness
This compound stands out due to its specific bicyclic structure and the presence of morpholine rings and a sulfur atom. These features confer unique chemical properties and reactivity, distinguishing it from other similar compounds.
Properties
CAS No. |
174198-12-0 |
|---|---|
Molecular Formula |
C20H34N2O2S |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
4-[(5Z)-9-morpholin-4-yl-13-thiabicyclo[8.2.1]tridec-5-en-2-yl]morpholine |
InChI |
InChI=1S/C20H34N2O2S/c1-2-4-6-18(22-11-15-24-16-12-22)20-8-7-19(25-20)17(5-3-1)21-9-13-23-14-10-21/h1-2,17-20H,3-16H2/b2-1- |
InChI Key |
YODWNZVFZSHNDZ-UPHRSURJSA-N |
Isomeric SMILES |
C/1CC(C2CCC(S2)C(CC/C=C1)N3CCOCC3)N4CCOCC4 |
Canonical SMILES |
C1CC(C2CCC(S2)C(CCC=C1)N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


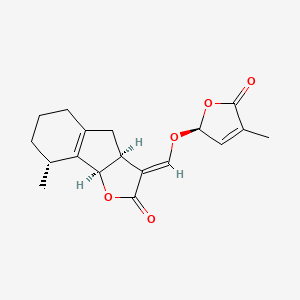

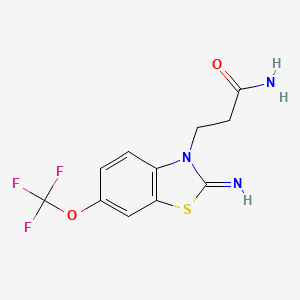
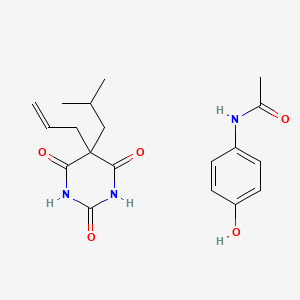
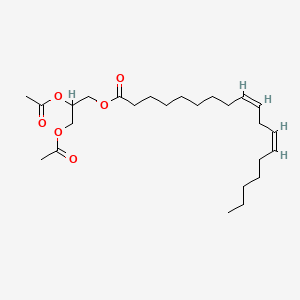
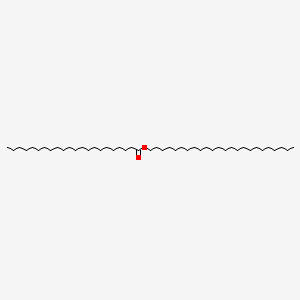

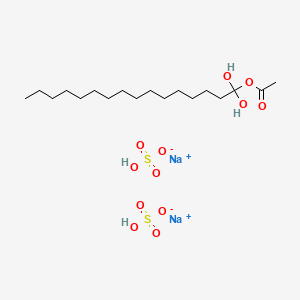

![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)
